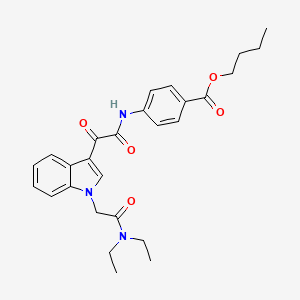

4-(2-(1-(2-(二乙氨基)-2-氧代乙基)-1H-吲哚-3-基)-2-氧代乙酰氨基)苯甲酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzoate ester group (derived from benzoic acid), and a diethylamino group . These groups are common in many biologically active compounds and materials with interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The indole group is a bicyclic structure, the benzoate ester group would add another ring, and the diethylamino group would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and the nature of its functional groups. For example, it might have interesting optical properties due to the conjugated system of double bonds in the indole and benzoate ester groups .科学研究应用

化学合成和酶抑制

已经探索了新型基于吲哚的杂化恶二唑支架的合成,包括类似于 4-(2-(1-(2-(二乙氨基)-2-氧代乙基)-1H-吲哚-3-基)-2-氧代乙酰氨基)苯甲酸丁酯的衍生物,以研究其作为酶抑制剂的潜力。这些化合物通过多步骤过程合成,涉及 4-(1H-吲哚-3-基)丁酸的转化和后续反应,被发现对脲酶具有显着的抑制潜力。研究表明,其中一种化合物以竞争方式抑制了该酶,表明由于其对细胞膜的轻微细胞毒性,在药物设计计划中具有潜在的治疗应用 (Nazir 等,2018).

抗菌活性

已经合成和表征了源自 4-(二乙氨基)苯甲酸的有机锡(IV)配合物,其与 4-(2-(1-(2-(二乙氨基)-2-氧代乙基)-1H-吲哚-3-基)-2-氧代乙酰氨基)苯甲酸丁酯具有结构相似性。评价了这些配合物的体外抗菌筛选活性。在合成的配合物中,单体和二聚体形式对细菌菌株表现出不同程度的活性,突出了这些化合物潜在的抗菌应用 (Win 等,2010).

作用机制

Target of Action

The primary targets of this compound are sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses. The compound binds to specific parts of these channels and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

The compound affects the biochemical pathway involving the conduction of nerve impulses. By binding to sodium ion channels and reducing the passage of sodium ions, it blocks the conduction of nerve impulses . This blockage affects the downstream effects of nerve impulse conduction, resulting in a loss of local sensation .

Result of Action

The molecular and cellular effects of the compound’s action result in a loss of local sensation . By blocking the conduction of nerve impulses, it prevents the sensation of pain in a specific area without affecting consciousness . This makes it useful for local surgery and treatment .

未来方向

The future directions for research on this compound would likely depend on its intended use and its specific properties. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has interesting material properties, it might be studied for use in various applications .

属性

IUPAC Name |

butyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-4-7-16-35-27(34)19-12-14-20(15-13-19)28-26(33)25(32)22-17-30(18-24(31)29(5-2)6-3)23-11-9-8-10-21(22)23/h8-15,17H,4-7,16,18H2,1-3H3,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYBTDZFNWLJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 4-(2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)

![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)

![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)

amine](/img/structure/B2355656.png)